molecular formula C18H34O11 B1667464 Bis-PEG7-acid CAS No. 94376-75-7

Bis-PEG7-acid

カタログ番号: B1667464
CAS番号: 94376-75-7
分子量: 426.5 g/mol
InChIキー: AYUREXAVZVVOJM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis-PEG7-acid is a polyethylene glycol (PEG) derivative containing two terminal carboxylic acid groups. This compound is commonly used as a linker in the synthesis of various bioconjugates, including PROTACs (proteolysis-targeting chimeras) and antibody-drug conjugates (ADCs). The hydrophilic PEG spacer in this compound increases solubility in aqueous media, making it a valuable tool in biomedical and chemical research .

化学反応の分析

科学的研究の応用

Drug Delivery Systems

Bis-PEG7-acid is widely utilized in drug delivery systems due to its hydrophilicity and ability to enhance the solubility of therapeutic agents in aqueous environments. The compound acts as a linker that can attach drugs to targeting moieties, thereby improving their pharmacological properties.

Key Advantages:

  • Increased Solubility: Enhances the solubility of poorly soluble drugs.
  • Reduced Immunogenicity: PEGylation can decrease the immune response against therapeutic proteins.
  • Extended Circulation Time: Protects drugs from degradation, allowing for longer-lasting effects in the body.

Bioconjugation and Protein Modification

The biological activity of this compound is largely attributed to its role as a linker in bioconjugation processes. It is extensively used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).

Applications:

  • Antibody-Drug Conjugates (ADCs): this compound facilitates the attachment of cytotoxic drugs to antibodies, targeting cancer cells while minimizing damage to healthy cells.
  • Proteolysis Targeting Chimeras (PROTACs): These are designed to degrade specific proteins involved in disease processes, enhancing therapeutic efficacy.

Case Study 1: Development of Antibody-Drug Conjugates

A study demonstrated the successful use of this compound in creating ADCs that target specific cancer antigens. The conjugation process resulted in increased stability and efficacy of the drug, leading to improved therapeutic outcomes in preclinical models.

Case Study 2: Synthesis of Proteolysis Targeting Chimeras

Research on PROTACs utilizing this compound showed enhanced degradation of target proteins involved in cancer progression. The study highlighted how the linker facilitated effective cellular uptake and action of the chimeric molecules.

Interaction Studies

Studies focusing on this compound interactions have shown its ability to form stable conjugates with various biomolecules. These interactions are crucial for understanding how this compound-modified compounds behave in biological systems, influencing their pharmacokinetics and pharmacodynamics.

Research Findings:

  • Kinetic studies revealed that conjugates formed with this compound exhibit favorable stability under physiological conditions.
  • Investigations into the pharmacokinetic profiles of modified drugs indicated improved bioavailability compared to non-modified counterparts.

生物活性

Bis-PEG7-acid , a polyethylene glycol (PEG) derivative, is increasingly recognized for its potential in various biomedical applications due to its unique biological properties. This compound features two PEG units linked by an acid moiety, which enhances its solubility and biocompatibility. It has been utilized in drug delivery systems, peptide conjugation, and as a linker in bioconjugation chemistry. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

The biological activity of this compound primarily stems from its ability to modify the pharmacokinetics and pharmacodynamics of therapeutic agents. By increasing the hydrophilicity of drugs or peptides, it improves their solubility and stability in physiological conditions. Furthermore, PEGylation can reduce immunogenicity and enhance the circulation time of drugs in the bloodstream.

Case Studies

  • Dimeric H2 Relaxin Study :
    A study investigated a dimeric form of H2 relaxin linked via a bisazido PEG7 linker. This compound demonstrated enhanced serum stability and prolonged half-life compared to its monomeric counterpart. The dimeric form maintained similar receptor binding affinity while showing reduced activation of RXFP2, which is associated with insulin-like peptide signaling. This indicates that PEGylation can fine-tune receptor interactions and pharmacokinetics effectively .
  • Antimicrobial Peptide Conjugates :
    Another study focused on antimicrobial peptide/polymer conjugates incorporating PEG units, including this compound. These conjugates exhibited significantly reduced hemolytic activity compared to free peptides, demonstrating their potential for targeted antimicrobial therapy without damaging red blood cells. The conjugates showed preferential binding to bacterial membranes, highlighting their therapeutic potential against infections .

Data Table: Effects of PEGylation on Biological Activity

Study ReferenceCompound TypeKey FindingsImpact on Biological Activity
Dimeric H2 RelaxinIncreased serum stability and half-life; maintained receptor affinityEnhanced pharmacokinetics
Antimicrobial ConjugateReduced hemolytic activity; targeted bacterial membranesImproved safety profile and efficacy against bacteria
A20FMDV2 PeptideVariability in activity based on PEG positioning; enhanced metabolic stabilityTailored pharmacokinetics for targeted therapies

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of PEG with appropriate acid derivatives to yield the desired product. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

特性

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O11/c19-17(20)1-3-23-5-7-25-9-11-27-13-15-29-16-14-28-12-10-26-8-6-24-4-2-18(21)22/h1-16H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUREXAVZVVOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis-PEG7-acid
Reactant of Route 2
Reactant of Route 2
Bis-PEG7-acid
Reactant of Route 3
Reactant of Route 3
Bis-PEG7-acid
Reactant of Route 4
Reactant of Route 4
Bis-PEG7-acid
Reactant of Route 5
Reactant of Route 5
Bis-PEG7-acid
Reactant of Route 6
Reactant of Route 6
Bis-PEG7-acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。